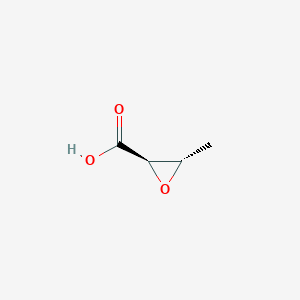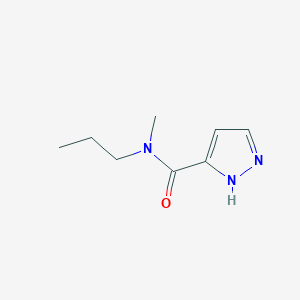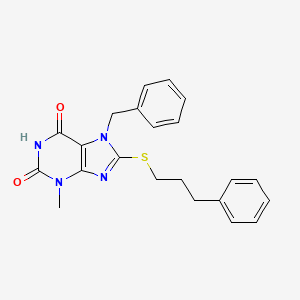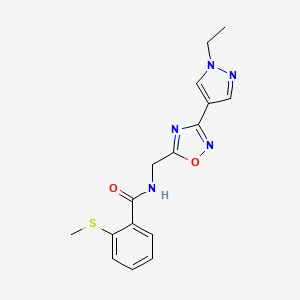![molecular formula C28H27N5O3S B2661537 N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide CAS No. 902433-36-7](/img/structure/B2661537.png)
N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide” is a complex organic compound. It contains a triazoloquinazolin core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including a benzyl group, a dimethoxyphenyl group, a thioacetamide group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The triazoloquinazolin core forms the central part of the molecule, with the other groups attached at various positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure. It has a molecular weight of 412.4 g/mol . Other properties such as its solubility, melting point, and boiling point are not detailed in the available literature.
Scientific Research Applications
Pharmacological Investigation
Compounds from the [1,2,4]triazolo[1,5-c]quinazolin-5-yl family have been synthesized and investigated for their pharmacological properties, including H1-antihistaminic agents, suggesting their potential application in the treatment of allergic reactions. For instance, a study synthesized novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which demonstrated significant in vivo H1-antihistaminic activity, indicating their utility in developing new classes of antihistamines (Alagarsamy et al., 2007).
Antimicrobial Activity
[1,2,4]Triazolo[1,5-c]quinazolin-5-yl derivatives have been reported to possess notable antimicrobial activities. A study evaluating the structure, synthesis, and antimicrobial activity of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides against various bacterial and fungal strains demonstrated their potential as effective antimicrobial agents, which could be leveraged in developing new treatments for infections (Antypenko et al., 2017).
Anticancer Potential
Research has also explored the anticancer activities of [1,2,4]triazoloquinazolin-5-yl derivatives. For instance, a compound showed cytotoxicity on human cancer cell lines, indicating the potential application of these compounds in cancer therapy. The interaction of these compounds with DNA has been investigated to understand their mechanism of action in cancer treatment (Ovádeková et al., 2005).
Anticonvulsant Activity
Some [1,2,4]triazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activities, suggesting the potential application of these compounds in treating epilepsy or related disorders. A study indicated that certain derivatives displayed positive anticonvulsant activity, highlighting their potential as therapeutic agents in seizure management (Zhang et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-4-32(17-19-11-7-5-8-12-19)25(34)18-37-28-29-22-16-24(36-3)23(35-2)15-21(22)27-30-26(31-33(27)28)20-13-9-6-10-14-20/h5-16H,4,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMEVYVKKJHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2661454.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)



![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)


![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)


![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

